Home > Products > Screening Compounds P1825 > Morantel pamoate
Morantel pamoate - 20574-52-1

Morantel pamoate

Catalog Number: EVT-15326052
CAS Number: 20574-52-1
Molecular Formula: C35H32N2O6S
Molecular Weight: 608.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Morantel pamoate is synthesized from pyrantel and pamoic acid. It belongs to the class of organic compounds known as hydropyrimidines, which contain a hydrogenated pyrimidine ring. The compound is categorized under anthelmintics, specifically targeting nematodes, and is recognized for its role in veterinary medicine.

Synthesis Analysis

Methods and Technical Details

The synthesis of morantel pamoate involves the reaction between pyrantel and pamoic acid. The process typically includes:

  1. Formation of Pamoate Salt: Pyrantel, a tetrahydropyrimidine derivative, reacts with pamoic acid to form morantel pamoate as a salt.
  2. Purification: The resultant compound is purified through crystallization or other separation techniques to obtain a high-purity product suitable for veterinary use.

This synthesis method ensures that morantel pamoate retains its efficacy while minimizing impurities that could affect its performance as an anthelmintic agent.

Molecular Structure Analysis

Structure and Data

Morantel pamoate has a complex molecular structure characterized by:

  • Molecular Formula: C34H30N2O6SC_{34}H_{30}N_{2}O_{6}S
  • Molecular Weight: 594.68 g/mol
  • Structural Features: The compound consists of a tetrahydropyrimidine core linked to a naphthoic acid moiety through a methylene bridge.

The structural representation highlights the functional groups responsible for its pharmacological activity, including the thienyl and naphthoic acid components.

Chemical Reactions Analysis

Reactions and Technical Details

Morantel pamoate is stable under normal conditions but may undergo various chemical reactions, including:

  1. Decomposition: Upon heating, morantel pamoate can decompose to release toxic fumes such as sulfur oxides and nitrogen oxides.
  2. Reactivity with Acids: The compound can react exothermically with strong acids, potentially leading to hazardous situations if not handled properly.

These reactions underscore the importance of safe handling practices in both laboratory and veterinary settings.

Mechanism of Action

Process and Data

Morantel pamoate exerts its anthelmintic effect through a unique mechanism:

  • Depolarizing Neuromuscular Blockade: The compound binds to nicotinic acetylcholine receptors on the muscle cells of nematodes, causing prolonged depolarization. This results in spastic paralysis of the worms.
  • Expulsion from Host: The paralysis leads to the inability of the worms to maintain their grip on the intestinal wall, facilitating their elimination via peristalsis.

This mechanism is crucial for its effectiveness against various parasitic infections in animals.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Morantel pamoate exhibits several notable physical and chemical properties:

  • Appearance: It is typically a yellow crystalline solid.
  • Solubility: The compound is insoluble in water but slightly soluble in organic solvents like dimethylformamide.
  • Stability: Morantel pamoate may be sensitive to prolonged exposure to air and light, necessitating proper storage conditions.

These properties are essential for determining the appropriate formulation and delivery method in veterinary applications.

Applications

Scientific Uses

Morantel pamoate is primarily utilized in veterinary medicine for deworming livestock and pets. Its applications include:

  • Treatment of Nematode Infections: Effective against various species of roundworms, hookworms, and other nematodes.
  • Veterinary Formulations: Available in different formulations tailored for specific animal species, ensuring optimal dosing and efficacy.

The compound's role in maintaining animal health through effective parasite control highlights its significance in veterinary pharmacology.

Introduction to Morantel Pamoate in Anthelmintic Research

Historical Development and Discovery within the Tetrahydropyrimidine Class

The genesis of morantel traces to Pfizer's intensive research on tetrahydropyrimidine derivatives during the 1960s, building upon the foundational discovery of pyrantel in 1965. Chemists leveraged the 1,4,5,6-tetrahydro-1,2-dimethylpyrimidine scaffold as a versatile synthetic intermediate for structural diversification. Morantel (3-methyl-thiophene analog of pyrantel) was specifically engineered through strategic molecular modifications to enhance activity against resistant nematode strains in ruminants. The synthetic pathway involved:

  • Acrylonitrile (20) conversion to 2-alkylaminopropionitrile (21) via alkylamine addition
  • Acetylation followed by Raney nickel-catalyzed hydrogenation yielding tetrahydro-2-methylpyrimidines (23)
  • Alternative large-scale synthesis via aryl aldehyde condensation with intermediate 23 using base catalysis and azeotropic dehydration [2]

Table 1: Key Milestones in Tetrahydropyrimidine Development

YearCompoundSignificanceTarget Species
1965PyrantelFounding member with broad-spectrum activitySwine, horses
1970Morantel3-methyl-thiophene analog with enhanced ruminant efficacyCattle, sheep
1974Oxantelm-Oxyphenol derivative with trichuricidal specializationPigs, humans

Commercialized in 1981 as the tartrate salt (Rumatel®), morantel filled a critical therapeutic gap in ruminant parasitology. Its approval marked a significant advancement in veterinary anthelmintics, providing four distinct formulations: medicated premixes, cattle boluses, oral suspensions, and sustained-release boluses. Unlike pyrantel, morantel demonstrated superior bioavailability in the bovine digestive system, translating to enhanced efficacy against Haemonchus, Ostertagia, and Trichostrongylus species. Early pharmacological studies revealed morantel's irreversible depolarizing action on nematode nicotinic acetylcholine receptors (nAChRs), causing spastic paralysis through hypercontraction of somatic musculature. Electrophysiological studies on Ascaris suum demonstrated reversal potentials around +10 mV, confirming cation channel activation [1] [2] [4].

Role in Veterinary Parasitology: Comparative Analysis with Pyrantel and Oxantel

Structural and Pharmacological Distinctions

The tetrahydropyrimidine trio—pyrantel, morantel, and oxantel—share a core 1-methyl-tetrahydropyrimidine structure but exhibit clinically significant modifications:

  • Morantel: 3-methyl-thiophene substitution
  • Pyrantel: Unsubstituted thiophene moiety
  • Oxantel: m-Hydroxyphenyl modification

Table 2: Comparative Molecular Properties of Tetrahydropyrimidines

PropertyMorantelPyrantelOxantel
Substituent3-methyl-thiopheneThiophenem-Hydroxyphenyl
Receptor Subtype SpecificityL-type nAChRL-type nAChRN-type nAChR
Primary Molecular TargetACR-26/27* complexLevamisole-sensitive receptorsACR-16-like receptors
Ion Channel EffectHypercontraction via Na+ influxSpastic paralysisDepolarizing blockade
Relative Potency (Ascaris)1.5-2× > PyrantelBaselineMinimal activity

*Functional heteropentameric channels confirmed in H. contortus and P. equorum [4] [10]

These structural differences confer distinct receptor subtype specificities: morantel and pyrantel predominantly activate L-subtype nAChRs (levamisole-sensitive receptors), while oxantel selectively targets N-subtype nAChRs (nicotine-sensitive receptors) [6] [8]. Electrophysiological studies using Xenopus laevis oocytes demonstrated that morantel exhibits higher potency than acetylcholine on Ascaris muscle nAChRs, with EC50 values approximately 2-fold lower than pyrantel. This enhanced activity correlates with morantel's superior binding kinetics at the ACR-26/27 receptor complex, recently identified as a major morantel/pyrantel target in parasitic nematodes [4] [8].

Spectrum of Activity and Species-Specific Efficacy

The clinical applications of these tetrahydropyrimidines diverge according to their pharmacodynamic profiles and tissue distribution patterns:

  • Morantel:
  • Primary veterinary use: Registered for gastrointestinal nematodes in ruminants, especially Haemonchus contortus, Ostertagia ostertagi, and Trichostrongylus species
  • Efficacy advantage: Maintains activity against certain pyrantel-resistant isolates due to enhanced receptor binding
  • Spectrum limitation: Ineffective against Trichuris spp. due to poor large intestine distribution [1] [7]

  • Pyrantel:

  • Broad host range: Used in horses (ascarids, strongyles), dogs (hookworms, ascarids), and humans (pinworms)
  • Spectrum gaps: Limited efficacy against arrested larval stages and Trichuris species
  • Resistance concern: Widespread resistance in Ancylostoma caninum and Toxocara canis isolates [3] [6]

  • Oxantel:

  • Specialized indication: Superior trichuricidal activity due to colonic concentration and ACR-16-like receptor targeting
  • Species specificity: Highly effective against Trichuris trichiura (humans), T. suis (pigs), and T. muris (mice)
  • Pharmacological uniqueness: Full agonist at Tsu-ACR-16-like receptors (EC50 = 1.2 μM) versus partial agonism at other nAChRs [8] [10]

Table 3: Comparative Anthelmintic Spectra Against Major Veterinary Pathogens

ParasiteMorantel EfficacyPyrantel EfficacyOxantel Efficacy
Haemonchus contortus+++++++-
Ostertagia ostertagi+++++++-
Trichostrongylus axei+++++++-
Trichuris suis/oovis--++++
Ascaris suum++++++++
Oesophagostomum dentatum++++++-
Ancylostoma caninum+++++-

Key: (-) Ineffective; (+) Low; (++) Moderate; (+++) High; (++++) Very high [1] [3] [8]

Resistance Profiles and Molecular Mechanisms

Anthelmintic resistance development varies considerably across this drug class:

  • Morantel resistance:
  • Documented in Ostertagia and Trichostrongylus in ruminants through target-site modification
  • Associated with reduced ACR-26/27 receptor abundance and altered agonist binding kinetics
  • Less prevalent than benzimidazole resistance but increasing in frequency [3] [5]

  • Cross-resistance patterns:

  • Complete side resistance between levamisole and morantel documented in Haemonchus field isolates
  • Multiple resistance to all tetrahydropyrimidines + benzimidazoles/macrocyclic lactones now widespread
  • ACR-16-like polymorphisms confer oxantel-specific resistance without affecting morantel sensitivity [3] [8] [10]

Recent functional studies demonstrate that receptor subunit composition dictates resistance pathways. Trichuris species express a novel ACR-16-like receptor that forms oxantel-selective channels, while Haemonchus and related parasites rely on ACR-26/27 heteropentamers that respond to morantel/pyrantel. This molecular divergence explains the species-specific resistance observed in field isolates and informs targeted combination therapies [4] [8] [10].

Properties

CAS Number

20574-52-1

Product Name

Morantel pamoate

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine

Molecular Formula

C35H32N2O6S

Molecular Weight

608.7 g/mol

InChI

InChI=1S/C23H16O6.C12H16N2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2/h1-10,24-25H,11H2,(H,26,27)(H,28,29);4-6,9H,3,7-8H2,1-2H3/b;5-4+

InChI Key

YYUHRHGRIAUGKT-RCKHEGBHSA-N

Canonical SMILES

CC1=C(SC=C1)C=CC2=NCCCN2C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Isomeric SMILES

CC1=C(SC=C1)/C=C/C2=NCCCN2C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.